4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (predicted for DMSO-d6):
- 13C NMR :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
UV-Vis Spectroscopy
In methanol, the compound exhibits strong absorption at λmax = 275 nm (π→π* transition of the aromatic system) and a shoulder at 320 nm (n→π* transition of the nitro group).
Mass Spectrometry
- ESI-MS (positive mode) : Major peak at m/z 287.1 [M+H]⁺.
- Fragmentation pattern:
Tautomeric Forms and Ring-Chain Isomerism
The 7H-pyrrolo[2,3-d]pyrimidine system exhibits keto-enol tautomerism at the N7 position. DFT studies on related derivatives confirm the keto form (lactam) is energetically favored over the enol form (lactim) by ~8–12 kcal/mol due to resonance stabilization.
| Tautomer | Energy (kcal/mol) | Stability Factor |
|---|---|---|
| Keto (7H) | 0.0 | Resonance with pyrimidine |
| Enol (9H) | +9.5 | Less conjugation |
Properties
CAS No. |
22277-05-0 |
|---|---|
Molecular Formula |
C13H10N4O2S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-benzylsulfanyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10N4O2S/c18-17(19)10-6-14-12-11(10)13(16-8-15-12)20-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15,16) |
InChI Key |
PFOHLQJEGHIEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2C(=CN3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate
A critical intermediate in the synthesis is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, prepared by chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl_3) in an aromatic solvent such as toluene. The process involves:
- Reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with 3 equivalents of POCl_3 at 0–50 °C.
- Gradual temperature increase to 75 °C.
- Addition of 2 equivalents of a tertiary amine base, preferably diisopropylethylamine, over 2.5 hours to control exotherm.
- Heating the reaction mixture to approximately 105 °C for 16 hours.
- Workup includes quenching with water and ethyl acetate, filtration, and drying to isolate the product with yields up to 87.3%.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| a) | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl_3 (3 eq) + toluene | 0–50 | - | - |
| b) | Increase temperature | 75 | - | - |
| c) | Add diisopropylethylamine (2 eq) | 75 | 2.5 h (addition) | - |
| d) | Heat reaction mixture | 105 | 16 h | 87.3 |
Introduction of Benzylsulfanyl Group via Nucleophilic Aromatic Substitution
The substitution of the chlorine atom at the 4-position by a benzylsulfanyl group is typically achieved by reacting the 4-chloro intermediate with benzyl mercaptan or a benzylthiolate salt in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions and can be performed in polar aprotic solvents.
- The reaction is facilitated by the electron-withdrawing nitro group at the 5-position, which activates the pyrimidine ring towards nucleophilic substitution.
- The benzyl group also serves as a protecting group for the sulfur atom during subsequent transformations.
Nitro Group Introduction and Reduction
The 5-nitro substituent is introduced either by nitration of the pyrrolo[2,3-d]pyrimidine core or by using nitro-substituted starting materials. Reduction of the nitro group to the corresponding amine can be performed via catalytic hydrogenation under controlled pressure and temperature conditions.
- Hydrogenation is typically carried out at 45–55 °C and 50 psi hydrogen pressure.
- The reaction is monitored until hydrogen uptake ceases, indicating completion.
- The benzyl protecting group on sulfur remains stable under these conditions but can be removed later under acidic conditions if necessary.
Protection and Deprotection Strategies
- The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring, especially at the 4-position, may require protection to prevent side reactions during substitution steps.
- Benzyl (Bn) groups are commonly used as nitrogen protecting groups.
- The tosyl group may also be introduced and removed sequentially or in a single reaction vessel to facilitate selective functionalization.
| Reaction Step | Key Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of diol to dichloro | POCl_3 (3 eq), diisopropylethylamine (2 eq), toluene | 0–105 | 16 h | 87.3 | Controlled addition to manage exotherm |
| Nucleophilic substitution (S_NAr) | Benzyl mercaptan, K2CO3, polar aprotic solvent | Room temp to mild heating | Several hours | High | Nitro group activates ring |
| Nitro group introduction | Nitration or nitro-substituted starting material | Variable | Variable | - | Precursor dependent |
| Nitro group reduction | H_2, Pd/C catalyst, 50 psi, 45–55 °C | 45–55 | Until completion | High | Benzyl group stable under these conditions |
| Protection/deprotection | Benzyl or tosyl groups, acid/base conditions | Variable | Variable | - | Protects nitrogen during substitution |
- Careful control of reagent equivalents, temperature, and reaction time significantly improves yields and purity of intermediates and final products.
- The use of tertiary amine bases such as diisopropylethylamine is critical to control exothermic reactions during chlorination.
- Microwave irradiation has been reported to accelerate nucleophilic aromatic substitution reactions on related pyrrolopyrimidine systems, though traditional heating remains standard for this compound.
- Protection of the nitrogen at the 4-position with benzyl groups prevents unwanted side reactions during alkylation and substitution steps.
- The benzylsulfanyl group introduction is facilitated by the electron-withdrawing nitro substituent, enhancing nucleophilic displacement efficiency.
The preparation of 4-(Benzylsulfanyl)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step synthetic route starting from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. Key steps include chlorination to form 2,4-dichloro intermediates, nucleophilic aromatic substitution to introduce the benzylsulfanyl group, and careful management of nitro group chemistry. Optimization of reaction conditions such as reagent equivalents, temperature control, and protection strategies leads to high yields and purity. These methods are supported by detailed experimental data and have been validated in multiple research studies and patent literature.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylthio group or the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a catalyst, sodium borohydride
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-(Benzylsulfanyl)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine exhibit promising anticancer properties. The nitro group in the structure is particularly notable for its role in enhancing cytotoxicity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in Cancer Research demonstrated that pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited the growth of human breast cancer cells by inducing apoptosis via a mitochondrial pathway. The compound's ability to interact with specific kinase pathways has been highlighted as a mechanism of action .
2. Antimicrobial Properties
The benzylsulfanyl group in the compound contributes to its antimicrobial activity. Research has shown that compounds containing this moiety can exhibit significant antibacterial and antifungal effects.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| This compound | C. albicans | 10 µg/mL |
Pharmaceutical Formulations
1. Drug Delivery Systems
The unique chemical structure of this compound allows it to be incorporated into various drug delivery systems. Its lipophilic nature enhances its ability to penetrate biological membranes, making it suitable for formulations aimed at improving bioavailability.
Case Study : In a formulation study published in Journal of Pharmaceutical Sciences, researchers developed a nanoparticle system encapsulating this compound, which showed improved stability and controlled release characteristics compared to traditional formulations .
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylthio group can also modulate the compound’s interaction with enzymes and receptors, contributing to its overall activity.
Comparison with Similar Compounds
Core Structure Variations
Pyrrolo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- 4-(Benzylsulfanyl)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine contains a nitrogen-rich pyrrolo ring, enabling hydrogen bonding with biological targets .

- 4-(Benzylsulfanyl)thieno[2,3-d]pyrimidine () replaces the pyrrolo nitrogen with a sulfur atom in the fused thieno ring, altering aromaticity and electron distribution. This reduces hydrogen-bonding capacity but enhances lipophilicity .
Substituted Pyrrolo[2,3-d]pyrimidines
- LY231514 (): A clinical-stage antifolate with a glutamic acid side chain. Unlike the nitro group in the target compound, LY231514’s 2-amino substitution enables polyglutamation, enhancing enzyme inhibition (TS, DHFR, GARFT) .
Substituent Effects
Position 4 Modifications
Position 5 Modifications
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-(Benzylsulfanyl)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials supported by recent research findings.
- Molecular Formula : C12H10N4O2S
- Molecular Weight : 286.31 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a benzylsulfanyl group and a nitro substituent, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. In vitro assays demonstrated significant inhibitory effects against various cancer cell lines:
- A549 (Lung cancer) : IC50 = 5.29 ± 0.58 μM
- HeLa (Cervical cancer) : IC50 = 3.72 ± 0.91 μM
- MCF-7 (Breast cancer) : IC50 = 9.23 ± 0.56 μM
These values indicate that the compound exhibits superior activity compared to standard treatments like Golvatinib, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In studies evaluating COX-1 and COX-2 inhibition:
- IC50 Values : The compound demonstrated effective inhibition with values comparable to established anti-inflammatory drugs such as celecoxib.
- Mechanism : The anti-inflammatory effect is linked to the suppression of nitric oxide production and modulation of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence biological activity. For instance:
- The introduction of electron-withdrawing groups enhances antitumor activity.
- Variations in the benzylsulfanyl moiety can alter the compound's efficacy against specific targets .
Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities through various assays:
| Compound | Biological Activity | IC50/ED50 |
|---|---|---|
| 4-(Benzylsulfanyl)-5-nitro derivative | COX-2 Inhibition | 0.04 ± 0.02 μmol |
| Indomethacin | COX-2 Inhibition | 9.17 μM |
| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 μmol |
These results indicate that the synthesized derivatives exhibit promising anti-inflammatory effects comparable to established drugs .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target enzymes involved in cancer proliferation and inflammation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

